Biotin-NHS

Vue d'ensemble

Description

La N-hydroxysuccinimide biotine, communément appelée NHS-Biotine, est un réactif de biotinylation largement utilisé dans les applications de biochimie et de biologie moléculaire. Il s'agit d'un dérivé de la biotine, une petite vitamine naturelle qui se lie avec une forte affinité aux protéines avidine et streptavidine. La NHS-Biotine est particulièrement appréciée pour sa capacité à marquer les protéines, les anticorps et autres macromolécules contenant des groupes amines primaires sans altérer leurs activités biologiques .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La NHS-Biotine est synthétisée par réaction de la biotine avec la N-hydroxysuccinimide en présence d'un agent de couplage tel que la dicyclohexylcarbodiimide (DCC). La réaction a généralement lieu dans un solvant organique anhydre tel que le diméthylformamide (DMF) ou le diméthylsulfoxyde (DMSO) à température ambiante. Le produit résultant est purifié par recristallisation ou chromatographie pour obtenir de la NHS-Biotine pure .

Méthodes de Production Industrielle : En milieu industriel, la production de NHS-Biotine suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réacteurs automatisés et de systèmes de purification pour garantir un rendement et une pureté élevés. Des mesures de contrôle qualité, telles que la chromatographie liquide haute performance (HPLC), sont utilisées pour vérifier la constance et la pureté du produit .

Analyse Des Réactions Chimiques

Types de Réactions : La NHS-Biotine subit principalement des réactions de substitution nucléophile. Le groupe ester de la N-hydroxysuccinimide réagit avec les amines primaires pour former des liaisons amides stables. Cette réaction est très efficace dans des tampons de pH 7-9, tels que le tampon phosphate salin (PBS) ou les tampons carbonates .

Réactifs et Conditions Communs:

Réactifs : Amines primaires (par exemple, résidus lysine sur les protéines), N-hydroxysuccinimide, dicyclohexylcarbodiimide (DCC)

Conditions : pH 7-9, température ambiante, solvants organiques anhydres (DMF, DMSO)

Produits Principaux : Le produit principal de la réaction entre la NHS-Biotine et les amines primaires est une protéine ou un peptide biotinylé. Cette biotinylation permet une purification, une détection ou une immobilisation ultérieures à l'aide de systèmes à base d'avidine ou de streptavidine .

Applications De Recherche Scientifique

Protein Labeling and Detection

NHS-Biotin is extensively used for labeling proteins in various biological studies. A notable application involves tracing neuronal projections in the visual system of rodents. In a study, NHS-Biotin was injected intravitreally into adult rats, allowing researchers to label endogenous proteins in the retina. This method enabled the identification of approximately 350 retinal proteins transported along the optic nerve to critical visual centers such as the lateral geniculate nucleus and superior colliculus .

Table 1: Summary of Protein Labeling Studies Using NHS-Biotin

Immunoassays

NHS-Biotin is crucial in developing sensitive immunoassays. It enhances the detection limits of assays by allowing for multiple binding sites on antibodies, thus amplifying the signal. For example, a study demonstrated that NHS-Biotin could be used effectively in ELISAs to detect low-abundance proteins with high specificity .

Cell Surface Biotinylation

Biotinylation of cell surface proteins using NHS-Biotin allows researchers to study membrane dynamics and protein interactions in living cells. This technique has been applied to investigate receptor trafficking and signaling pathways, providing insights into cellular responses under various conditions .

Tracing Neuronal Projections

In a detailed investigation of neuronal connectivity, researchers utilized NHS-Biotin to trace axonal projections from retinal ganglion cells to their targets in the brain. The study employed immunohistochemical techniques alongside mass spectrometry to analyze the transportome of these neurons, revealing significant insights into the developmental biology of the nervous system .

Biotinylated Red Blood Cells

A study focused on labeling red blood cells (RBCs) with NHS-Biotin demonstrated that biotinylation did not significantly increase hemolysis rates compared to unlabeled RBCs. This finding supports the use of NHS-Biotin for clinical applications involving blood products, ensuring stability and safety during storage .

Mécanisme D'action

The mechanism of action of NHS-Biotin involves the formation of a stable amide bond between the N-hydroxysuccinimide ester group and the primary amine group of the target molecule. This reaction occurs through nucleophilic attack by the amine on the carbonyl carbon of the NHS ester, resulting in the release of N-hydroxysuccinimide and the formation of the biotinylated product . The biotin moiety then binds with high affinity to avidin or streptavidin, allowing for various downstream applications .

Comparaison Avec Des Composés Similaires

La NHS-Biotine est l'un des nombreux réactifs de biotinylation disponibles. Des composés similaires comprennent :

Sulfo-NHS-Biotine : Ce composé est soluble dans l'eau et utilisé pour le marquage des protéines de surface cellulaire sans pénétrer les membranes cellulaires.

NHS-LC-Biotine : Ce réactif possède un bras espaceur plus long, réduisant l'encombrement stérique et permettant une biotinylation plus efficace des protéines.

NHS-PEG-Biotine : Cette variante inclut un espaceur de polyéthylène glycol (PEG), améliorant la solubilité dans l'eau et réduisant la liaison non spécifique.

Unicité de la NHS-Biotine : La NHS-Biotine est unique en son équilibre entre réactivité et stabilité. Elle réagit efficacement avec les amines primaires dans des conditions douces, formant des liaisons amides stables. Sa petite taille et sa nature hydrophobe lui permettent de pénétrer les membranes cellulaires, ce qui la rend adaptée au marquage intracellulaire .

Liste de Composés Similaires:

- Sulfo-NHS-Biotine

- NHS-LC-Biotine

- NHS-PEG-Biotine

- NHS-SS-Biotine (liaison clivable)

La NHS-Biotine reste un réactif polyvalent et largement utilisé en recherche biochimique et en biologie moléculaire en raison de son efficacité, de sa stabilité et de sa compatibilité avec diverses applications.

Activité Biologique

Biotin-NHS (N-hydroxysuccinimido biotin) is a widely used biotinylation reagent that plays a crucial role in various biological and biochemical applications. Its primary function is to facilitate the labeling of proteins, antibodies, and other biomolecules through stable amide bond formation with primary amines. This article will explore the biological activity of this compound, including its mechanisms, applications, and relevant research findings.

This compound has the molecular formula and is characterized by its ability to react with primary amino groups (-NH2) in a pH range of 7-9. The reaction results in the formation of stable amide bonds, making it suitable for biotinylating various biomolecules. The NHS ester group acts as an effective leaving group, allowing for efficient conjugation without significantly altering the biological activity of the target protein .

Applications in Biological Research

This compound is utilized in numerous applications within biological research:

- Protein Labeling : It is commonly used to label proteins for detection in assays such as ELISA, Western blotting, and immunohistochemistry.

- Cell Surface Protein Studies : this compound can selectively label proteins on the cell surface, enabling the study of membrane proteins and their interactions .

- Intracellular Labeling : Unlike its sulfo counterparts, this compound is membrane-permeable, allowing for intracellular labeling of proteins .

1. Biotinylation Efficiency

A study investigated the efficiency of this compound in labeling various proteins. The results indicated that NHS-biotin effectively labeled proteins with multiple primary amines, achieving a high degree of biotin incorporation without compromising protein functionality. The optimal concentration for labeling was found to be between 2-5 mM .

2. Membrane Protein Localization

Another significant application involved using this compound to study membrane protein localization in polarized epithelial cells. By comparing the labeling patterns of NHS-Biotin and Sulfo-NHS-Biotin, researchers were able to differentiate between intracellular and surface-localized proteins. This approach provided insights into protein trafficking and distribution within cellular compartments .

3. Comparative Study on Biotin Reagents

A comparative study highlighted the differences between various biotinylation reagents, including this compound and Sulfo-NHS-LC-Biotin. While both reagents effectively label proteins, this compound demonstrated superior membrane permeability, making it more suitable for intracellular applications. The study used quantitative mass spectrometry to analyze the extent of biotinylation achieved with each reagent across different protein samples .

Data Table: Characteristics of Biotin Reagents

| Reagent Type | Membrane Permeability | Optimal pH | Solubility | Common Applications |

|---|---|---|---|---|

| This compound | Yes | 7-9 | Soluble in DMSO/DMF | Intracellular labeling, ELISA, Western blot |

| Sulfo-NHS-LC-Biotin | No | 7-9 | Water-soluble | Cell surface labeling |

Propriétés

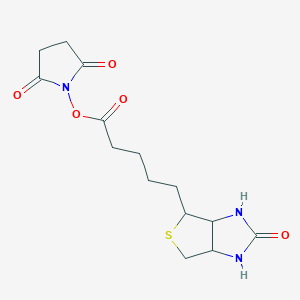

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O5S/c18-10-5-6-11(19)17(10)22-12(20)4-2-1-3-9-13-8(7-23-9)15-14(21)16-13/h8-9,13H,1-7H2,(H2,15,16,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMXHPSHLTSZXKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCC2C3C(CS2)NC(=O)N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35013-72-0 | |

| Record name | NHS-Biotin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=345668 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.